(1R)-Cyclohex-2-en-1-amine;hydrochloride
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Overview
Description
(1R)-Cyclohex-2-en-1-amine;hydrochloride is an organic compound with a chiral center, making it an important molecule in stereochemistry. This compound is often used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-Cyclohex-2-en-1-amine;hydrochloride typically involves the reduction of cyclohex-2-en-1-one followed by amination. One common method includes the use of sodium borohydride as a reducing agent to convert cyclohex-2-en-1-one to cyclohex-2-en-1-ol. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield (1R)-Cyclohex-2-en-1-amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and amination reactions are often employed, with careful control of reaction parameters to ensure high enantioselectivity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1R)-Cyclohex-2-en-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohex-2-en-1-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield cyclohex-2-en-1-ol or other reduced forms depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation: Cyclohex-2-en-1-one.
Reduction: Cyclohex-2-en-1-ol.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
(1R)-Cyclohex-2-en-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (1R)-Cyclohex-2-en-1-amine;hydrochloride involves its interaction with various molecular targets, primarily through its amine group. It can act as a proton donor, facilitating the formation of new chemical bonds. The compound is also involved in hydrogen bonding and other molecular interactions, which play a crucial role in its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2-diamine: Another chiral amine with similar applications in asymmetric synthesis and catalysis.
Cyclohex-2-en-1-ol: A related compound that can be synthesized from (1R)-Cyclohex-2-en-1-amine;hydrochloride through reduction.
Cyclohex-2-en-1-one: An oxidation product of this compound
Uniqueness
This compound is unique due to its chiral center, which imparts specific stereochemical properties that are valuable in asymmetric synthesis. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
(1R)-cyclohex-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c7-6-4-2-1-3-5-6;/h2,4,6H,1,3,5,7H2;1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRLLJUILCZOAY-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC=C[C@@H](C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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